1-(5-Methylthiophen-2-yl)butane-1,3-dione
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Overview
Description
1-(5-Methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a heterocyclic compound containing a thiophene ring substituted with a methyl group and a butane-1,3-dione moiety. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylthiophen-2-yl)butane-1,3-dione can be synthesized through various organic reactions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with acetylacetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
The synthesis involves standard organic chemistry techniques and equipment, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
1-(5-Methylthiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)butane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the methyl group on the thiophene ring.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Contains two thiophene rings and a benzene core, used in advanced material applications.
Uniqueness
1-(5-Methylthiophen-2-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
SAXJMQLHGIPASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C |
Origin of Product |
United States |
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